CAS 1365272-74-7 physicochemical data
CAS 1365272-74-7 physicochemical data
An In-Depth Technical Guide to Tirzepatide: A Novel Dual GIP and GLP-1 Receptor Agonist
Introduction
Tirzepatide, with the CAS number 2023788-19-2, is a first-in-class therapeutic agent that functions as a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1] This synthetic polypeptide, comprised of 39 amino acids, has garnered significant attention within the medical and scientific communities for its profound effects on glycemic control and weight management.[1][2] Developed by Eli Lilly and Company, it is marketed under the brand names Mounjaro® for the treatment of type 2 diabetes and Zepbound® for chronic weight management.[1][3] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and clinical pharmacology of tirzepatide, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
Tirzepatide is a large peptide molecule with a complex structure designed for enhanced stability and a prolonged half-life.[4][5] Its molecular formula is C225H348N48O68, and it has a molecular weight of 4813.53 Da.[4][5] The structure of tirzepatide is based on the native GIP sequence and includes a C20 fatty diacid moiety attached to a lysine residue, which facilitates binding to albumin and extends its duration of action.[1][4]
Table 1: Physicochemical Data of Tirzepatide
| Property | Value | Reference |
| CAS Number | 2023788-19-2 | [5] |
| Molecular Formula | C225H348N48O68 | [4][5] |
| Molecular Weight | 4813.53 g/mol | [4][5] |
| Appearance | Clear, colorless to slightly yellow solution | [6] |
| Solubility | In DMSO: ~50 mg/mL. Insoluble in water. | [5][7] |
| Storage | Refrigerate at 2°C to 8°C (36°F to 46°F). Can be stored at room temperature for up to 21 days. Do not freeze. Protect from light. | [8][9][10] |
Mechanism of Action: A Dual Incretin Approach
Tirzepatide's innovative mechanism of action lies in its ability to simultaneously activate both GIP and GLP-1 receptors.[1] These incretin hormones are naturally released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. By mimicking the actions of both GIP and GLP-1, tirzepatide provides a multi-faceted approach to improving metabolic health.
The binding of tirzepatide to its receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling pathway leads to:
-
Enhanced Insulin Secretion: Tirzepatide stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner, meaning it has a minimal risk of causing hypoglycemia.[5]
-
Suppressed Glucagon Release: It reduces the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[5]
-
Delayed Gastric Emptying: Similar to native GLP-1, tirzepatide slows the rate at which food leaves the stomach, leading to increased satiety and reduced food intake.[2]
-
Increased Insulin Sensitivity: Studies have shown that tirzepatide can improve insulin sensitivity, potentially through its effects on adiponectin levels and by reducing insulin resistance.[2][4]
Diagram 1: Simplified Signaling Pathway of Tirzepatide
Caption: Tirzepatide activates GIP and GLP-1 receptors, leading to increased insulin secretion.
Pharmacokinetics and Metabolism
Tirzepatide is administered as a once-weekly subcutaneous injection.[5] It exhibits high bioavailability, approximately 80%, with peak plasma concentrations reached between 8 and 72 hours post-administration.[2] A key feature of tirzepatide is its long elimination half-life of about 5 days, which is attributed to its high (99%) binding to plasma albumin.[2][5] This prolonged half-life allows for convenient once-weekly dosing.
The metabolism of tirzepatide occurs through proteolytic cleavage of the peptide backbone, β-oxidation of the fatty diacid moiety, and amide hydrolysis.[5] The resulting metabolites are primarily excreted in the urine and feces.[7]
Table 2: Pharmacokinetic Parameters of Tirzepatide
| Parameter | Value | Reference |
| Bioavailability | ~80% | [2] |
| Time to Peak Concentration (Tmax) | 8 - 72 hours | [2] |
| Protein Binding | 99% (to albumin) | [2][5] |
| Volume of Distribution (Vd) | ~10.3 L | [2][5] |
| Elimination Half-life | ~5 days | [2][5] |
| Metabolism | Proteolytic cleavage, β-oxidation, amide hydrolysis | [5] |
| Excretion | Urine and feces | [7] |
Experimental Protocols: Quantification of Tirzepatide in Plasma
Accurate quantification of tirzepatide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. A common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step LC-MS/MS Protocol for Tirzepatide Quantification:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of tirzepatide).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tirzepatide and the internal standard.
-
Data Analysis: Quantify tirzepatide concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Diagram 2: Experimental Workflow for Tirzepatide Quantification
Caption: Workflow for quantifying tirzepatide in plasma using LC-MS/MS.
Clinical Development and Applications
Tirzepatide has undergone extensive clinical evaluation in the SURPASS and SURMOUNT clinical trial programs, demonstrating significant efficacy in improving glycemic control in patients with type 2 diabetes and promoting substantial weight loss in individuals with obesity or who are overweight.[4] Clinical data has shown that tirzepatide is superior to several other antidiabetic medications, including semaglutide and insulin degludec, in terms of both HbA1c reduction and weight loss.[4]
Conclusion
Tirzepatide represents a significant advancement in the management of type 2 diabetes and obesity. Its unique dual-agonist mechanism of action, targeting both GIP and GLP-1 receptors, provides a powerful and multifaceted approach to improving metabolic health. The favorable pharmacokinetic profile, allowing for once-weekly administration, enhances patient convenience and adherence. As research continues, the full therapeutic potential of tirzepatide is likely to be further elucidated, solidifying its role as a cornerstone therapy in the field of metabolic diseases.
References
-
4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. (n.d.). Chemsrc. Retrieved January 25, 2026, from [Link]
-
2-[4-Fluoro-3-(trifluoroMethyl)phenyl]benzonitrile CAS#: 1365272-74-7. (n.d.). ChemWhat. Retrieved January 25, 2026, from [Link]
-
Tirzepatide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Chavda, V. P., Ajabiya, J., Teli, D., Bojarska, J., & Apostolopoulos, V. (2022). Tirzepatide, a new era of dual-targeted treatment for diabetes and obesity: a mini-review. StatPearls. NCBI Bookshelf. Retrieved January 25, 2026, from [Link]
-
1 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). ChemWhat. Retrieved January 25, 2026, from [Link]
-
Tirzepatide. (n.d.). PubChem. National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Vyas, A., et al. (2024). Comprehensive review of tirzepatide: Mechanism, chemistry, analytical method, and clinical development in diabetes management. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Tirzepatide / Niacinamide Injection. (n.d.). Empower Pharmacy. Retrieved January 25, 2026, from [Link]
-
Mounjaro (tirzepatide injection) Product Monograph. (2022, November 23). Eli Lilly Canada Inc. Retrieved January 25, 2026, from [Link]
-
10 Tips on Storing and Refrigerating Tirzepatide Safely. (n.d.). TrimBody M.D. Retrieved January 25, 2026, from [Link]
-
What Is Compounded Tirzepatide? Benefits and Considerations. (2024, November 13). Hims & Hers Health, Inc. Retrieved January 25, 2026, from [Link]
-
The Truth About Compounded Tirzepatide Shelf Life: How Long It Lasts and How to Store It Safely. (n.d.). Blue Medi Spa. Retrieved January 25, 2026, from [Link]
-
Does Compounded Tirzepatide Need To Be Refrigerated? (2025, September 17). GobyMeds. Retrieved January 25, 2026, from [Link]
Sources
- 1. Tirzepatide | C225H348N48O68 | CID 156588324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. forhers.com [forhers.com]
- 4. Tirzepatide - Wikipedia [en.wikipedia.org]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. tirzepatide | dual GIP/GLP-1 receptor agonist | CAS 2023788-19-2 | Buy LY-3298176; Mounjaro from Supplier InvivoChem [invivochem.com]
- 8. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 9. trimbodymd.com [trimbodymd.com]
- 10. Does Compounded Tirzepatide Need To Be Refrigerated? [gobymeds.com]
